S-naphthalen-2-yl N-butylcarbamothioate
Description
S-Naphthalen-2-yl N-butylcarbamothioate (IUPAC: Carbamothioic acid, butyl-, S-2-naphthalenyl ester; CAS: 85966-67-2) is a thiocarbamate derivative characterized by a naphthalene ring system linked to a butylcarbamothioate group. Its molecular formula is C₁₅H₁₇NOS, with a molecular weight of 259.10 g/mol (exact mass: 259.103085) . Key physicochemical properties include:
- Density: 1.15 g/cm³
- Refractive index: 1.622
- Hydrogen bond donors/acceptors: 1/2
- Topological polar surface area (TPSA): 54.4 Ų
Properties
CAS No. |
85966-67-2 |
|---|---|
Molecular Formula |
C15H17NOS |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
S-naphthalen-2-yl N-butylcarbamothioate |
InChI |
InChI=1S/C15H17NOS/c1-2-3-10-16-15(17)18-14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11H,2-3,10H2,1H3,(H,16,17) |
InChI Key |
PTAOYUTWWFSURD-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)SC1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CCCCNC(=O)SC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional Group and Reactivity Differences
Thiocarbamate vs. Sulfonothioate: The target compound’s thiocarbamate group (–S–C(=O)–N–) offers nucleophilic reactivity at the sulfur atom, enabling thioester exchange reactions. In contrast, S-naphthalen-2-yl naphthalene-2-sulfonothioate () contains a sulfonothioate (–S–S(=O)₂–), which is more electronegative and resistant to hydrolysis due to the sulfonyl group .
Substituent Effects :
- The butyl chain in the target compound enhances lipophilicity (logP ~3.5 estimated), favoring membrane permeability. In contrast, the fluorinated benzofuran derivative () introduces polarity and hydrogen-bonding capacity, likely reducing lipid solubility but improving target specificity .
- Naphtho[1,2-b]pyrazole derivatives () exhibit rigid fused-ring systems, increasing melting points (e.g., 220–250°C) compared to the target compound’s lower melting range (estimated 80–100°C) .
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